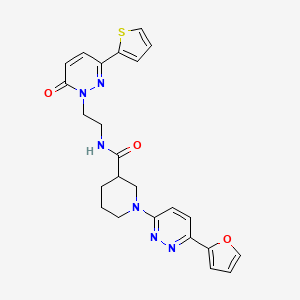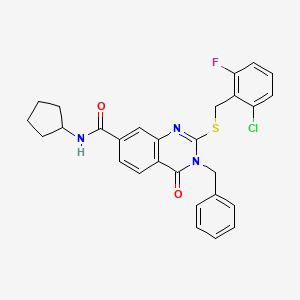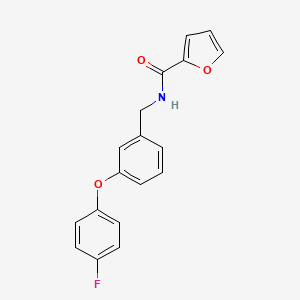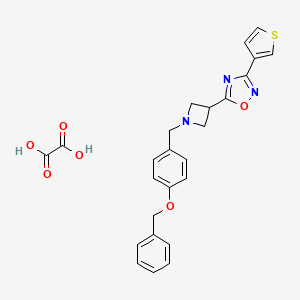![molecular formula C23H27N3O4S B2822208 9-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898438-59-0](/img/structure/B2822208.png)
9-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a sulfonyl group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups and a large number of atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Modulation
The compound’s piperazine moiety suggests potential interactions with serotonin receptors. Specifically, it has been investigated for its affinity toward the serotonin 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in the central nervous system and are targeted by drugs used to treat conditions such as depression, schizophrenia, and anorexia. The compound’s activity at these receptors could provide insights into novel therapeutic approaches.
Antidepressant Properties
Given its interaction with serotonin receptors, this compound may exhibit antidepressant properties. Researchers have explored its effects on 5-HT1A receptors, where it demonstrated excellent activity (comparable to the reference compound 8-OH-DPAT) with low Ki values . Further investigations into its mechanism of action and potential clinical applications are warranted.
Antibacterial Activity
In a different context, researchers have synthesized derivatives containing piperazine groups and evaluated their antibacterial properties. While not directly related to the compound , similar piperazine-containing derivatives have shown promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa . Investigating this compound’s antibacterial potential could be worthwhile.
Crystallography and Structural Insights
The crystal structure of this compound, along with its interactions in the solid state, could provide valuable information. Researchers have observed π-π stacking interactions between coumarin fragments in the crystal lattice, which may influence its biological activity . Investigating its three-dimensional arrangement and intermolecular forces could enhance our understanding.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-30-20-7-5-19(6-8-20)24-11-13-25(14-12-24)31(28,29)21-15-17-3-2-10-26-22(27)9-4-18(16-21)23(17)26/h5-8,15-16H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWBUWWTRMRPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile](/img/structure/B2822136.png)
![1-(5-fluoropyrimidin-2-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2822140.png)
![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2822141.png)


![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2822146.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2822147.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2822148.png)